3-Isopropoxy-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Isopropoxy-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an isopropoxy group at the third position and a carboxylic acid group at the fourth position
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by 3-Isopropoxy-1H-pyrazole-4-carboxylic acid. Given its structural similarity to other pyrazole derivatives, it may influence pathways involving enzymes or receptors that interact with these compounds .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl halides .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazole-4-methanol derivatives .
Scientific Research Applications
3-Isopropoxy-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
3-Aminopyrazole-4-carboxylic acid: This compound has an amino group instead of an isopropoxy group, leading to different reactivity and applications.
1H-Pyrazole-4-carboxylic acid: Lacks the isopropoxy group, making it less hydrophobic and altering its chemical properties.
Uniqueness: 3-Isopropoxy-1H-pyrazole-4-carboxylic acid is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for developing new derivatives with specific desired properties .
Properties
IUPAC Name |
5-propan-2-yloxy-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)12-6-5(7(10)11)3-8-9-6/h3-4H,1-2H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMQHXPBNIPKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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